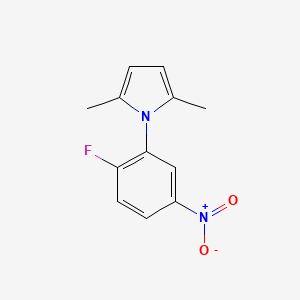

1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-3-4-9(2)14(8)12-7-10(15(16)17)5-6-11(12)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOXWOJMSLDMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381745 | |

| Record name | 1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-85-6 | |

| Record name | 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465514-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 465514-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole CAS 465514-85-6

An In-depth Technical Guide to 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole (CAS 465514-85-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrrole nucleus is a privileged scaffold found in numerous pharmaceuticals, and its substitution with a fluorinated, nitrated phenyl ring offers multiple avenues for synthetic elaboration and property modulation.[1][2] This document details the most logical synthetic route via the Paal-Knorr synthesis, outlines its key physicochemical and spectroscopic properties, explores its reactivity profile, and discusses its potential applications as a versatile building block in drug discovery. Safety and handling protocols derived from analogous chemical structures are also provided to ensure safe laboratory practice.

Chemical Identity and Physicochemical Properties

This compound is a substituted N-arylpyrrole. The structure features a planar, electron-rich 2,5-dimethylpyrrole ring covalently bonded through its nitrogen atom to a phenyl ring. This phenyl ring is functionalized with a fluorine atom ortho to the pyrrole linkage and a nitro group in the meta position. These substituents significantly influence the molecule's electronic properties and reactivity.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 465514-85-6 |

| Molecular Formula | C₁₂H₁₁FN₂O₂[3][4] |

| Molecular Weight | 234.23 g/mol [4] |

| IUPAC Name | 1-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole |

| Canonical SMILES | CC1=CC=C(N1C2=C(C=CC(=C2)[O-])F)C[3] |

| InChIKey | FVOXWOJMSLDMME-UHFFFAOYSA-N[3] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| XlogP | 3.1 | PubChemLite[3] |

| Monoisotopic Mass | 234.08046 Da | PubChemLite[3] |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO) | - |

Synthesis and Purification

The most direct and efficient method for constructing the 1-aryl-2,5-dimethylpyrrole core is the Paal-Knorr synthesis.[5][6] This classical condensation reaction provides a high-yielding pathway from readily available starting materials.

Retrosynthetic Analysis

The primary disconnection is made at the N-aryl bond, leading back to the precursor amine, 2-fluoro-5-nitroaniline, and the 1,4-dicarbonyl compound, hexane-2,5-dione (also known as acetonylacetone). This approach is synthetically efficient and leverages a robust and well-understood reaction mechanism.[5][7]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 1-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1h-pyrrole (C12H11FN2O2) [pubchemlite.lcsb.uni.lu]

- 4. aksci.com [aksci.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

Technical Guide: Physicochemical Properties of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole (CAS No. 465514-85-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental protocols. We delve into the molecular structure, predictable physicochemical parameters based on analogous compounds, and detailed methodologies for empirical determination. The guide emphasizes the causality behind experimental choices, ensuring a robust and validated approach to characterization. The strategic importance of the fluoronitrophenyl moiety is also discussed, highlighting the compound's relevance in medicinal chemistry and materials science.

Introduction and Molecular Context

This compound is a substituted N-arylpyrrole. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatization allows for the fine-tuning of biological activity and physicochemical properties. The substituent on the nitrogen atom, a 2-fluoro-5-nitrophenyl group, is of particular interest in medicinal chemistry.

The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity.[3][4] The nitro group, a strong electron-withdrawing group, can influence the electronic character of the entire molecule and often serves as a key interaction point in biological systems or as a synthetic handle for further functionalization. The combination of these features on a proven heterocyclic core makes this compound a compound of significant interest for discovery programs.

This guide provides the foundational data necessary for its effective utilization, covering its synthesis, key physical properties, and the standardized methods for their validation.

Molecular Structure and Core Physicochemical Data

The foundational step in characterizing any novel compound is to establish its core identity and predict its behavior based on its structure.

Molecular Identity

-

IUPAC Name: 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole

-

CAS Number: 465514-85-6[5]

-

Molecular Formula: C₁₂H₁₁FN₂O₂[5]

-

Molecular Weight: 234.23 g/mol

Predicted and Analog-Derived Physicochemical Properties

Direct experimental data for this compound is not widely published. However, we can derive reliable estimates by analyzing structurally related analogs. This approach is a cornerstone of experienced chemical evaluation, allowing for informed experimental design.

| Property | This compound (Predicted) | 2,5-Dimethyl-1-phenylpyrrole (Analog 1) | 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole (Analog 2) | Justification for Prediction |

| Appearance | Yellowish to brown crystalline solid | Light yellow to brown crystalline powder[6] | Crystalline solid | The presence of the nitrophenyl group typically imparts color. |

| Melting Point (°C) | ~130 - 150 | 49 - 53[6] | 145 - 148[7] | The nitro group in Analog 2 drastically increases the melting point compared to Analog 1 due to stronger intermolecular forces (dipole-dipole interactions). The target compound's melting point is predicted to be high, likely in a similar range to Analog 2. |

| Boiling Point (°C) | > 300 (at atm. pressure) | 155-160 (at 15 mmHg)[8] | Not available | High melting point suggests a high boiling point. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in alcohols; likely insoluble in water. | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[9] | Not available | The large, non-polar aromatic structure combined with the polar nitro group suggests solubility in polar aprotic solvents. The general principle of "like dissolves like" applies; the molecule is too large and not polar enough to be soluble in water.[10] |

| logP (Octanol/Water) | 3.0 - 4.0 | ~3.1 (XLogP3-AA)[9] | Not available | The addition of a nitro group generally increases logP, while fluorine has a smaller, variable effect. Starting from the phenyl analog's calculated logP, the target compound is expected to be moderately lipophilic. |

Synthesis Pathway: The Paal-Knorr Reaction

Expertise & Experience: The most logical and widely applied method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[11][12] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often under neutral or weakly acidic conditions.[13] For the target compound, this involves the reaction of 2,5-hexanedione with 2-fluoro-5-nitroaniline.

The choice of an acid catalyst, like acetic acid, is critical as it accelerates the key cyclization step by protonating a carbonyl group, making it more electrophilic for the initial amine attack.[13] The mechanism proceeds through a hemiaminal intermediate, followed by cyclization and dehydration to form the stable aromatic pyrrole ring.[11]

Caption: Paal-Knorr synthesis workflow for the target compound.

Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-hexanedione (1.0 eq) and 2-fluoro-5-nitroaniline (1.0 eq).

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux (typically around 118 °C for acetic acid) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid and other water-soluble impurities.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point to assess purity.

Experimental Protocols for Physicochemical Characterization

Trustworthiness: The following protocols are based on established, standardized methods that provide reliable and reproducible results. Each protocol is a self-validating system when performed with appropriate controls and calibration.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range.[14] This method relies on the precise control of temperature ramping to ensure thermal equilibrium between the sample and the heating block.[11]

Methodology:

-

Sample Preparation: Ensure the synthesized compound is completely dry. Finely powder a small amount of the sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end of the tube on a hard surface to pack the sample into a column of 2-3 mm height.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the block rapidly to get an approximate melting point. This informs the slower, more accurate measurement.

-

Accurate Determination: With a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[11]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Lipophilicity: Octanol-Water Partition Coefficient (logP) Determination

Causality: Lipophilicity (logP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The "shake-flask" method is the gold-standard direct measurement, determining the equilibrium partitioning of a compound between a lipophilic solvent (n-octanol) and an aqueous phase.[15][16] A logP > 0 indicates higher solubility in the lipid phase (lipophilic), while a logP < 0 indicates higher solubility in the aqueous phase (hydrophilic).[15]

Caption: Workflow for Shake-Flask logP Determination.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. Use the appropriate phase for each step.

-

Stock Solution: Prepare a stock solution of the compound in the water-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a separatory funnel, add a known volume of the stock solution and a known volume of the octanol-saturated water.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Allow the funnel to stand until the two phases have completely separated.

-

Quantification: Carefully separate the two layers. Measure the concentration of the compound in each phase using a calibrated analytical technique.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[15]

Computational logP Estimation

Experience & Integrity: While experimental determination is the gold standard, computational tools provide rapid and valuable estimations, especially during the early stages of discovery. These tools use algorithms based on fragmental contributions or atomic properties derived from large experimental datasets.[17][18][19]

Recommended Tools:

-

ALOGPS 2.1: A widely used online tool that predicts logP and aqueous solubility based on E-state indices.[17][18]

-

ACD/Labs Percepta: A commercial software platform that offers multiple algorithms (Classic, GALAS) for robust logP prediction.[19]

-

Molinspiration: Another freely available online tool that calculates various molecular properties, including miLogP, based on group contributions.

It is best practice to use multiple prediction tools and consider the average value, as different algorithms may have varying accuracy depending on the chemical space.

Potential Applications and Significance

The structural motifs within this compound suggest significant potential in several research areas:

-

Medicinal Chemistry: N-arylpyrroles are privileged scaffolds in drug discovery.[20][21] The specific substitution pattern may offer activity against various biological targets. The fluoronitrophenyl group is often explored for developing kinase inhibitors, antibacterial, or anticancer agents.[22]

-

Organic Synthesis: This compound can serve as a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further elaboration into more complex molecules.

-

Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic electronic materials, such as conducting polymers or dyes.

Conclusion

This compound is a compound with significant potential, meriting thorough physicochemical characterization. This guide has provided a framework for understanding and evaluating this molecule, grounded in the analysis of its structural analogs and established scientific principles. By outlining robust protocols for synthesis and property determination, we empower researchers to confidently integrate this compound into their discovery and development workflows. The predictive data presented herein serves as a strong foundation for initiating laboratory investigation.

References

- (No Author). (n.d.). Current time information in Singapore. Google.

-

(2025-05-20). 2,5-dimethyl-1-phenyl-1H-pyrrole. Chemical Synthesis Database. Retrieved from [Link]

-

(n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. Retrieved from [Link]

-

(n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). PrologP. CompuDrug. Retrieved from [Link]

-

(2025-08-06). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Retrieved from [Link]

-

(n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

(n.d.). Synthesis of N-aryl pyrroles by the cyclization of hexane-2,5- dione.... ResearchGate. Retrieved from [Link]

-

(n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Avila, R. (2019, March 7). Machine Learning Methods for LogP Prediction: Pt. 1. Retrieved from [Link]

-

(n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

-

(n.d.). This compound-465514-85-6. Thoreauchem. Retrieved from [Link]

-

(2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

(n.d.). Solubility of Organic Compounds. Chemistry Steps. Retrieved from [Link]

-

(n.d.). 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. PubChem. Retrieved from [Link]

-

(2026, January 12). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. American Chemical Society. Retrieved from [Link]

-

(n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

-

(2025-08-10). Fluorine: An invaluable tool in medicinal chemistry. ResearchGate. Retrieved from [Link]

-

(n.d.). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Retrieved from [Link]

-

(2017, March 28). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Retrieved from [Link]

-

(n.d.). 2,5-Dimethylpyrrole. PubChem. Retrieved from [Link]

-

(2021, December 8). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. PubMed. Retrieved from [Link]

-

(n.d.). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. PMC - PubMed Central. Retrieved from [Link]

-

(2025-08-07). (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. ResearchGate. Retrieved from [Link]

-

(n.d.). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications (RSC Publishing). Retrieved from [Link]

Sources

- 1. PrologP | www.compudrug.com [compudrug.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thoreauchem.com [thoreauchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 18. researchgate.net [researchgate.net]

- 19. acdlabs.com [acdlabs.com]

- 20. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required to elucidate the chemical structure of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole. By integrating foundational synthetic principles with advanced spectroscopic and analytical techniques, this document serves as a practical framework for scientists engaged in the characterization of complex organic molecules. We will explore the logical progression from synthesis to multi-faceted spectral analysis, including Mass Spectrometry, Infrared Spectroscopy, and an extensive suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. The guide culminates in the ultimate structural confirmation via single-crystal X-ray crystallography, offering a holistic view of the elucidation process rooted in scientific integrity and field-proven insights.

Introduction: The Imperative of Unambiguous Structural Characterization

In the landscape of chemical research, particularly within pharmaceutical and materials development, the precise atomic connectivity and three-dimensional arrangement of a molecule—its structure—dictates its function, reactivity, and potential applications. The subject of this guide, this compound, is a substituted N-arylpyrrole. This class of compounds is of significant interest due to the prevalence of the pyrrole motif in a wide array of natural products and biologically active molecules[1]. The presence of a fluorinated and nitrated phenyl ring introduces specific electronic and steric features that can profoundly influence the molecule's properties. Therefore, a rigorous and systematic approach to its structural elucidation is not merely an academic exercise but a critical necessity for any further investigation or application.

This guide is structured to mirror the logical workflow of a senior application scientist, moving from the molecule's creation to its comprehensive analysis. Each step is not only described but also justified, providing the causality behind experimental choices—a hallmark of a robust scientific investigation.

Synthesis and Purification: The Genesis of the Analyte

The journey of structural elucidation begins with the synthesis of the target molecule. A probable and efficient route to N-substituted pyrroles is the Paal-Knorr synthesis, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine[2][3][4].

The Paal-Knorr Synthetic Strategy

The Paal-Knorr synthesis is a robust method for forming the pyrrole ring. In this case, the reaction involves the condensation of 2,5-hexanedione with 2-fluoro-5-nitroaniline. The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring[4][5].

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in glacial acetic acid.

-

Addition of Dicarbonyl: To the stirred solution, add 2,5-hexanedione (1.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice water, which should precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield purified crystals of this compound.

The rationale for choosing the Paal-Knorr synthesis lies in its operational simplicity and the ready availability of the starting materials. The acidic conditions facilitate the protonation of the carbonyl oxygen, increasing its electrophilicity and promoting the nucleophilic attack by the amine[3].

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Analysis: Deciphering the Molecular Signature

With a purified sample in hand, the next phase is to probe its structure using a suite of spectroscopic techniques. The data from these analyses are puzzle pieces that, when combined, reveal the complete picture of the molecule. For this guide, we will be working with a predicted dataset, generated based on established chemical principles and data from closely related analogs.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Predicted Mass Spectrum Data

| Ion | m/z (predicted) | Relative Intensity | Interpretation |

| [M]+• | 234.08 | 100% | Molecular Ion |

| [M-NO₂]+ | 188.08 | 45% | Loss of the nitro group |

| [C₆H₄FN]+ | 111.03 | 30% | Fragment of the fluoro-nitrophenyl ring |

| [C₆H₈N]+ | 94.07 | 60% | 2,5-dimethylpyrrole fragment |

The molecular ion peak at m/z 234.08 corresponds to the molecular formula C₁₂H₁₁FN₂O₂. The fragmentation pattern, showing the loss of the nitro group (-46 amu) and the presence of fragments corresponding to the two main structural components, provides strong initial evidence for the proposed structure[6][7][8][9].

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~1590, 1480 | Strong | Aromatic C=C stretch |

| ~1520, 1340 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |

| ~1250 | Strong | C-F stretch |

The strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are highly characteristic of the nitro group. The presence of both aromatic and aliphatic C-H stretches, along with a C-F stretch, is consistent with the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of the atoms.

¹H NMR provides information about the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.25 | dd (J = 9.0, 2.5 Hz) | 1H | H-6' |

| 8.15 | ddd (J = 9.0, 4.5, 2.5 Hz) | 1H | H-4' |

| 7.40 | t (J = 9.0 Hz) | 1H | H-3' |

| 5.90 | s | 2H | H-3, H-4 |

| 2.10 | s | 6H | 2x CH₃ |

The aromatic region shows three distinct signals for the protons on the fluoronitrophenyl ring. The downfield shifts are due to the electron-withdrawing effect of the nitro group. The singlet at 5.90 ppm integrating to 2H is characteristic of the two equivalent protons on the pyrrole ring at positions 3 and 4. The singlet at 2.10 ppm integrating to 6H corresponds to the two equivalent methyl groups at positions 2 and 5 of the pyrrole ring.

¹³C NMR provides information about the number of different types of carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 159.5 (d, J = 250 Hz) | C-2' |

| 147.0 | C-5' |

| 141.0 | C-1' |

| 128.5 | C-2, C-5 |

| 126.0 (d, J = 8 Hz) | C-6' |

| 122.0 (d, J = 22 Hz) | C-4' |

| 117.0 (d, J = 25 Hz) | C-3' |

| 107.0 | C-3, C-4 |

| 13.0 | 2x CH₃ |

The large coupling constant (J = 250 Hz) for the signal at 159.5 ppm is characteristic of a carbon directly bonded to a fluorine atom[10][11][12][13][14]. The other carbons on the phenyl ring show smaller couplings to the fluorine atom. The two equivalent methyl carbons and the two equivalent pyrrole ring carbons (C-3 and C-4) each give a single signal.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In our target molecule, we would expect to see correlations between the adjacent protons on the phenyl ring (H-3' with H-4', and H-4' with H-6').

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is a powerful tool for establishing the connectivity between different parts of the molecule. For instance, we would expect to see a correlation between the methyl protons (at 2.10 ppm) and the pyrrole ring carbons C-2/C-5 (at 128.5 ppm) and C-3/C-4 (at 107.0 ppm). Crucially, a correlation between the pyrrole protons (H-3/H-4) and the phenyl carbon C-1' would confirm the N-aryl linkage.

Caption: The integrated workflow of NMR techniques for structural elucidation.

Single-Crystal X-ray Crystallography: The Definitive Structure

While the combination of spectroscopic techniques provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state[15][16].

The Crystallographic Experiment

High-quality single crystals of the compound, grown by slow evaporation from a suitable solvent, are subjected to a beam of X-rays. The diffraction pattern of these X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.5, 8.2, 12.1 |

| β (°) | 98.5 |

| Z | 4 |

| R-factor | < 0.05 |

The resulting crystal structure would confirm the atomic connectivity established by NMR and provide precise bond lengths and angles. It would also reveal the dihedral angle between the pyrrole and phenyl rings, which is influenced by the steric hindrance of the ortho-fluoro substituent.

Conclusion: A Validated and Coherent Structural Narrative

References

-

Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Available from [Link]

- Benoit, F., & Holmes, J. L. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 5(5), 549-563.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

-

Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Helgaker, T., Jaszuński, M., & Ruud, K. (2012). Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. Chemical Reviews, 112(11), 5621–5621.

- Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.

-

UCL Discovery. (n.d.). Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrogation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. Retrieved from [Link]

-

ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray structure the pyrrole 9 ia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]

-

MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

MDPI. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prediction of <sup>19</sup>F NMR Chemical Shifts for Fluorinated Aromatic Compounds [ouci.dntb.gov.ua]

- 13. semanticscholar.org [semanticscholar.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Data of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of the novel compound 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of a pyrrole core, known for its diverse biological activities, and a fluoronitroaromatic substituent, which can modulate electronic properties and metabolic stability. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. Each section will provide a detailed interpretation of the expected spectral features, underpinned by established spectroscopic principles and data from analogous structures. Furthermore, this guide includes standardized protocols for sample preparation and data acquisition, ensuring the reproducibility and accuracy of experimental results.

Molecular Structure and Synthesis

The target molecule, this compound, is an N-substituted pyrrole. The synthesis of such compounds is commonly achieved through the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 2-fluoro-5-nitroaniline.[1][2] The reaction is typically acid-catalyzed and proceeds via the formation of a di-imine intermediate which then cyclizes and dehydrates to yield the pyrrole ring.[1]

Caption: Workflow for NMR data acquisition and analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 248.23 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z 248 is expected to be observed. Key fragmentation pathways would likely involve:

-

Loss of a methyl group: A fragment at m/z 233 ([M-CH₃]⁺) is anticipated due to the cleavage of a methyl group from the pyrrole ring.

-

Loss of the nitro group: A fragment at m/z 202 ([M-NO₂]⁺) is a common fragmentation for nitroaromatic compounds.

-

Cleavage of the N-aryl bond: Fragmentation at the bond connecting the pyrrole and phenyl rings could lead to ions corresponding to the 2,5-dimethylpyrrole cation (m/z 94) and the 2-fluoro-5-nitrophenyl radical or cation.

-

Loss of HF: A fragment at m/z 228 ([M-HF]⁺) is possible, although less common.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [3]2. Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. 3. GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-500.

-

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a fingerprint of the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic & Pyrrole C-H |

| ~2950-2850 | C-H stretch | Methyl (-CH₃) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1530-1500 | N-O asymmetric stretch | Nitro (-NO₂) |

| ~1350-1330 | N-O symmetric stretch | Nitro (-NO₂) |

| ~1250-1000 | C-F stretch | Aryl-F |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic and pyrrole rings in the 3100-3000 cm⁻¹ region, and for the methyl groups between 2950 and 2850 cm⁻¹.

-

Aromatic C=C Stretching: Two bands around 1600 and 1480 cm⁻¹ are expected for the carbon-carbon double bond stretching in the phenyl ring.

-

Nitro Group Stretching: The most prominent features will be the strong asymmetric and symmetric stretching vibrations of the nitro group, appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. [4][5][6]The presence of these two strong bands is highly characteristic of nitro compounds. [7]* C-F Stretching: A strong absorption band in the 1250-1000 cm⁻¹ region is indicative of the C-F bond. [8] Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: No extensive sample preparation is required for Attenuated Total Reflectance (ATR) FT-IR. A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before analyzing the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data serves as a valuable resource for researchers working on the synthesis, characterization, and application of this and related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the reliability and comparability of results across different laboratories. As with any predictive data, experimental verification is crucial for final structural confirmation.

References

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 21, 2026, from https://www.drawell.

- Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved January 21, 2026, from https://www.mona.uwi.edu/chemistry/sites/default/files/chemistry/uploads/IR_sample_prep.pdf

- Paal-Knorr synthesis of N-substituted pyrroles 3a–k. (n.d.). ResearchGate. Retrieved January 21, 2026, from https://www.researchgate.net/figure/Paal-Knorr-synthesis-of-N-substituted-pyrroles-3a-k_scheme2_312061686

- Guide to Spectroscopic Identification of Organic Compounds. (n.d.). Routledge. Retrieved January 21, 2026, from https://www.routledge.com/Guide-to-Spectroscopic-Identification-of-Organic-Compounds/Silverstein-Bassler-Morrill/p/book/9780471027269

- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2017). MDPI. Retrieved January 21, 2026, from https://www.mdpi.com/1420-3049/22/1/149

- Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. (2020). ACS Publications. Retrieved January 21, 2026, from https://pubs.acs.org/doi/10.1021/acs.joc.0c01750

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc. Retrieved January 21, 2026, from https://jascoinc.com/knowledgebase/ftir/sampling-techniques-for-ftir-spectroscopy/

- Spectral Data Interpretation for Organic Structure Determination. (n.d.). StudyPulse. Retrieved January 21, 2026, from https://studypulse.com.

- FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved January 21, 2026, from https://www.lpdlabservices.co.

- IR Spectra: N-O Nitro group: Why two peaks? (2013). Physics Forums. Retrieved January 21, 2026, from https://www.physicsforums.com/threads/ir-spectra-n-o-nitro-group-why-two-peaks.671375/

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry. Retrieved January 21, 2026, from https://www.alfa-chemistry.com/paal-knorr-synthesis.htm

- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 21, 2026, from https://sites.chem.colostate.

- The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (2007). Green Chemistry. Retrieved January 21, 2026, from https://pubs.rsc.org/en/content/articlelanding/2007/gc/b708304f

- IR: nitro groups. (n.d.). University of Calgary. Retrieved January 21, 2026, from https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-ir-nitro.html

- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (2023). Journal of Chemical Education. Retrieved January 21, 2026, from https://pubs.acs.org/doi/10.1021/acs.jchemed.2c01087

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Retrieved January 21, 2026, from https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-explosive-proposition

- 12.8: Infrared Spectra of Some Common Functional Groups. (2022). Chemistry LibreTexts. Retrieved January 21, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/12%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups

- 2,5-Dimethylpyrrole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 21, 2026, from https://spectrabase.com/spectrum/94spvYvLWtJ

- 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR. (n.d.). ChemicalBook. Retrieved January 21, 2026, from https://www.chemicalbook.com/spectrum/625-84-3_1hnmr.htm

- Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. Retrieved January 21, 2026, from https://www.agilent.com/cs/library/applications/application-fast-gc-ms-analysis-benzene-total-aromatic-motor-gasoline-5994-1925en-agilent.pdf

- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. Retrieved January 21, 2026, from https://www.mdpi.com/1420-3049/27/23/8233

- Spectral Analysis of Organic Compounds. (n.d.). ChemTalk. Retrieved January 21, 2026, from https://chemistrytalk.org/spectral-analysis-of-organic-compounds/

- ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... (n.d.). ResearchGate. Retrieved January 21, 2026, from https://www.researchgate.net/figure/H-NMR-A-and-13-C-NMR-B-spectra-of-the-2-5-dimethylpyrrole-protected-a-amino-e_fig1_319419130

- 2,5-Dimethylpyrrole. (n.d.). PubChem. Retrieved January 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethylpyrrole

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. Retrieved January 21, 2026, from https://www.youtube.

- Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. (2018). ResearchGate. Retrieved January 21, 2026, from https://www.researchgate.

- GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). PubMed Central. Retrieved January 21, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10219013/

- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2012). Life Science Journal. Retrieved January 21, 2026, from http://www.lifesciencesite.com/lsj/life0904/045_10849life0904_299_304.pdf

- GC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific. Retrieved January 21, 2026, from https://www.thermofisher.

- Surfaces of the characteristic IR bands of a nitro group for nitrodope... (n.d.). ResearchGate. Retrieved January 21, 2026, from https://www.researchgate.net/figure/Surfaces-of-the-characteristic-IR-bands-of-a-nitro-group-for-nitrodope-samples-with_fig3_275667351

- Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved January 21, 2026, from https://massspec.umd.

- Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. (2013). PubMed. Retrieved January 21, 2026, from https://pubmed.ncbi.nlm.nih.gov/24168482/

- Infrared Spectroscopy Absorption Table. (n.d.). Chemistry LibreTexts. Retrieved January 21, 2026, from https://chem.libretexts.org/Bookshelves/Reference/Book%3A_Infrared_Spectroscopy_Absorption_Table

- 2,5-Dimethylpyrrole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 21, 2026, from https://spectrabase.com/spectrum/hWGcaGZhFt

- FTIR Spectroscopic and Reaction Kinetics Study of the Interaction of CF3CFCl2 with γ-Al2O3. (1998). American Chemical Society. Retrieved January 21, 2026, from https://pubs.acs.org/doi/10.1021/jp980838v

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. Retrieved January 21, 2026, from https://www.chem.wisc.

- Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from https://www.rsc.

- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (1976). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 21, 2026, from https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760001551

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 21, 2026, from https://www.colorado.

- Ion fragmentation of small molecules in mass spectrometry. (2010). University of Alabama at Birmingham. Retrieved January 21, 2026, from https://www.uab.

- Fluorine NMR. (n.d.). Yale University. Retrieved January 21, 2026, from https://www.chem.yale.edu/~prestegard/nmr_pdfs/Fluorine_NMR.pdf

- Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 21, 2026, from https://www.specac.com/en/news/articles/interpreting-infrared-spectra

- Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 21, 2026, from https://en.wikipedia.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2010). Organic Letters. Retrieved January 21, 2026, from https://pubs.acs.org/doi/10.1021/ol100499v

Sources

- 1. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 2. Visualizer loader [nmrdb.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Visualizer loader [nmrdb.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of the novel compound 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole. As a Senior Application Scientist, the following discourse is built upon a foundation of established spectroscopic principles and data from closely related chemical entities, owing to the absence of publicly available experimental spectra for this specific molecule. This approach allows for a robust, predictive analysis that will serve as a valuable resource for researchers engaged in the synthesis and characterization of similar heterocyclic compounds.

Molecular Structure and its Influence on NMR Spectra

The structure of this compound is characterized by two key aromatic systems: a 2,5-disubstituted pyrrole ring and a 1,2,4-trisubstituted phenyl ring. The pyrrole moiety, with its electron-rich nature, and the phenyl ring, substituted with a strongly electron-withdrawing nitro group and an electronegative fluorine atom, create a unique electronic environment that profoundly influences the chemical shifts and coupling constants observed in its NMR spectra.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the dimethylpyrrole and the fluoronitrophenyl moieties. The analysis below is based on established chemical shift ranges and the electronic effects of the substituents.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Signal Assignments and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrrole-CH₃ | ~2.1 - 2.3 | Singlet (s) | N/A |

| Pyrrole-H (H-3, H-4) | ~5.8 - 6.0 | Singlet (s) | N/A |

| Phenyl-H (H-3') | ~7.5 - 7.7 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| Phenyl-H (H-4') | ~8.2 - 8.4 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

| Phenyl-H (H-6') | ~8.4 - 8.6 | Doublet of doublets (dd) | J(H-H) ≈ 2-3, J(H-F) ≈ 4-5 |

Rationale for Assignments:

-

Pyrrole Protons: The two methyl groups on the pyrrole ring are chemically equivalent and are expected to appear as a sharp singlet in the upfield region. The two protons on the pyrrole ring (H-3 and H-4) are also equivalent and will likely appear as a singlet, characteristic of symmetrically substituted pyrroles.

-

Phenyl Protons: The protons on the nitrophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom at the C-2' position will couple with the adjacent H-3' proton and, to a lesser extent, with the H-6' proton. The nitro group at C-5' is a powerful electron-withdrawing group, which will deshield the adjacent protons, shifting their signals downfield.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required for ¹³C NMR.

-

Instrument Setup: A high-resolution NMR spectrometer with a broadband probe is used.

-

Data Acquisition: A standard proton-decoupled pulse sequence is employed to simplify the spectrum to a series of singlets. A sufficient number of scans is necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation and appropriate corrections.

Signal Assignments and Interpretation

The predicted ¹³C NMR chemical shifts are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrrole-CH₃ | ~12 - 15 |

| Pyrrole-C (C-3, C-4) | ~105 - 110 |

| Pyrrole-C (C-2, C-5) | ~128 - 132 |

| Phenyl-C (C-1') | ~135 - 138 |

| Phenyl-C (C-2') | ~158 - 162 (d, ¹J(C-F) ≈ 250-260 Hz) |

| Phenyl-C (C-3') | ~118 - 122 (d, ²J(C-F) ≈ 20-25 Hz) |

| Phenyl-C (C-4') | ~125 - 129 (d, ³J(C-F) ≈ 8-10 Hz) |

| Phenyl-C (C-5') | ~145 - 148 |

| Phenyl-C (C-6') | ~120 - 124 (d, ²J(C-F) ≈ 20-25 Hz) |

Rationale for Assignments:

-

Pyrrole Carbons: The methyl carbons will appear at high field. The C-3 and C-4 carbons of the pyrrole ring are expected in the aromatic region, while the substituted C-2 and C-5 carbons will be further downfield.

-

Phenyl Carbons: The carbon directly bonded to the fluorine (C-2') will exhibit a large one-bond coupling constant (¹J(C-F)) and will be significantly deshielded. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The carbon bearing the nitro group (C-5') will also be deshielded.

Structural Elucidation Workflow

The definitive assignment of all proton and carbon signals would be achieved through a combination of one-dimensional and two-dimensional NMR experiments.

This workflow illustrates a systematic approach to structure elucidation. The COSY experiment would confirm the proton-proton couplings within the phenyl ring. The HSQC experiment would unambiguously link each proton to its directly attached carbon atom. Finally, the HMBC experiment would provide crucial information about the connectivity across the molecule by revealing long-range correlations between protons and carbons, for instance, between the pyrrole protons and the phenyl carbons, confirming the overall structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous structures. For researchers working with this or similar molecules, this guide offers a solid framework for spectral interpretation and structural verification. The definitive confirmation of these assignments awaits experimental verification.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. National Center for Biotechnology Information. [Link]

IR and mass spectrometry of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted N-arylpyrrole, it serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activity. The precise structural confirmation and purity assessment of such compounds are paramount in research and development. This guide provides an in-depth analysis of two primary spectroscopic techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond procedural outlines to explain the causal reasoning behind analytical choices, ensuring a robust and validated approach to structural elucidation.

Synthesis Context: The Paal-Knorr Reaction

To understand the potential analytical profile of the title compound, it is helpful to consider its synthesis. A common and efficient method for creating N-substituted pyrroles is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 2-fluoro-5-nitroaniline.[3][4]

The causality behind this choice of synthesis is its high efficiency and atom economy, typically affording N-substituted 2,5-dimethyl pyrrole derivatives in good to excellent yields with water as the primary byproduct.[5][6] Understanding this pathway is crucial for anticipating potential impurities, such as unreacted starting materials, which spectroscopic analysis must be able to differentiate.

Caption: Paal-Knorr synthesis of the target compound.

Part 1: Infrared (IR) Spectroscopy Analysis

Core Principles and Experimental Causality

Infrared (IR) spectroscopy is a foundational technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

The choice of Fourier Transform Infrared (FTIR) spectroscopy is deliberate; its interferometric design provides superior signal-to-noise ratio and faster acquisition times compared to older dispersive instruments, ensuring higher quality, reproducible data.[7]

Anticipated Spectral Features

The structure of this compound contains several distinct functional groups, each with characteristic absorption bands. The interpretation of its IR spectrum relies on identifying these key vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Expert Insights |

| Nitro (Ar-NO₂) Group | Asymmetric Stretch | 1550 - 1475 | This is one of the most diagnostic peaks. Its high intensity stems from the large change in dipole moment during the N-O bond stretch, a consequence of the significant electronegativity difference between nitrogen and oxygen.[8][9] Its position confirms the nitro group is attached to an aromatic ring.[10] |

| Symmetric Stretch | 1360 - 1290 | This second strong peak is confirmatory for the nitro group. The presence of both the asymmetric and symmetric bands provides a highly reliable identification.[9][10] | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | These are typically sharp, medium-intensity peaks appearing just above 3000 cm⁻¹. Their presence indicates hydrogens attached to sp²-hybridized carbons. |

| C=C Stretch | 1620 - 1450 | Aromatic rings exhibit a series of absorptions in this region due to ring stretching modes. These can sometimes appear as a group of sharp peaks. | |

| Pyrrole Ring | C-H Stretch | ~3100 | The C-H bonds on the pyrrole ring will also contribute to absorptions in the aromatic C-H stretching region. |

| C=C & C-N Stretches | 1550 - 1400 | The stretching vibrations of the pyrrole ring are complex and coupled, appearing in the same general region as the aromatic C=C stretches. | |

| Alkyl (CH₃) Groups | Asymmetric Stretch | 2980 - 2950 | These peaks arise from the methyl groups on the pyrrole ring. Their position just below 3000 cm⁻¹ is characteristic of sp³-hybridized C-H bonds. |

| Symmetric Stretch | 2880 - 2850 | This peak is typically weaker than the asymmetric stretch and appears at a slightly lower wavenumber. | |

| Carbon-Fluorine Bond | C-F Stretch | 1250 - 1000 | The C-F stretch is typically a strong and sharp absorption. Its exact position can be influenced by the electronic environment of the aromatic ring. |

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

This protocol is designed as a self-validating system by incorporating background and sample verification steps. ATR is chosen for its simplicity, requiring minimal sample preparation and eliminating the need for KBr pellets.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-grade isopropanol or ethanol-moistened, lint-free wipe.

-

Background Scan: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step that subtracts the spectral contributions of atmospheric CO₂ and water vapor, ensuring their peaks do not interfere with the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply consistent force, ensuring intimate contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum by identifying the key absorption bands as detailed in the table above. Compare the obtained peak positions with established literature values to confirm the presence of all expected functional groups.

-

Post-Analysis Cleaning: Thoroughly clean the ATR crystal to prepare it for the next sample.

Caption: Workflow for FTIR analysis using an ATR accessory.

Part 2: Mass Spectrometry (MS) Analysis

Core Principles and Experimental Causality

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] For structural elucidation, a molecule is first ionized and then subjected to conditions that cause it to break apart into characteristic fragment ions. The resulting mass spectrum provides a molecular fingerprint that can confirm the molecular weight and reveal key structural motifs.

Choice of Ionization: The selection of an ionization technique is a critical experimental decision.[11]

-

Electron Ionization (EI): A hard ionization technique that uses high-energy electrons (70 eV). EI is ideal for relatively volatile and thermally stable compounds like the target molecule. It induces extensive and reproducible fragmentation, which is invaluable for detailed structural analysis and comparison with spectral libraries.[11] This is the preferred method for initial characterization via Gas Chromatography-Mass Spectrometry (GC-MS).

-

Electrospray Ionization (ESI): A soft ionization technique used for less volatile molecules, often coupled with Liquid Chromatography (LC-MS). ESI typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. While less informative for structural details, it is excellent for unequivocally confirming the molecular weight.[11][12]

Anticipated Fragmentation Pathways (Electron Ionization)

Upon ionization via EI, a molecular ion (M⁺•) is formed.[13] Due to the presence of aromatic rings, this molecular ion is expected to be relatively stable and thus clearly visible in the spectrum.[14] The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses.

| m/z (Mass/Charge) | Proposed Fragment Identity | Neutral Loss | Rationale & Expert Insights |

| 234 | [M]⁺• | - | The molecular ion. Its presence confirms the molecular weight of the compound. The molecule contains one nitrogen atom, so its molecular weight is an even number, consistent with the Nitrogen Rule. |

| 219 | [M - CH₃]⁺ | •CH₃ (15 Da) | Loss of a methyl radical from one of the 2,5-dimethylpyrrole positions. This is a common fragmentation for alkyl-substituted aromatic systems. |

| 188 | [M - NO₂]⁺ | •NO₂ (46 Da) | Cleavage of the C-N bond to lose a nitro radical is a highly characteristic fragmentation pathway for nitroaromatic compounds.[15] The resulting cation is stabilized by the aromatic system. |

| 204 | [M - NO]⁺ | •NO (30 Da) | Loss of nitric oxide is another common pathway for nitroaromatics, often occurring after rearrangement.[16] |

| 142 | [C₈H₈NF]⁺ | C₄H₂NO₂ | Cleavage of the N-phenyl bond, retaining the 2-fluorophenyl-pyrrole fragment. |

| 94 | [C₆H₈N]⁺ | C₆H₃FNO₂ | Cleavage of the N-phenyl bond to form the 2,5-dimethylpyrrole cation radical. This fragment would be highly indicative of the pyrrole moiety. |

| 77 | [C₆H₅]⁺ | - | While not directly from the parent, the phenyl cation is a common fragment in the spectra of many benzene derivatives, often arising after multiple fragmentation steps.[17] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for robust, validated analysis. The GC component separates the analyte from any volatile impurities before it enters the mass spectrometer, ensuring a clean spectrum of the target compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS System Setup:

-

Install a suitable capillary column (e.g., a 30m, 0.25mm ID column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C to ensure complete volatilization and prevent cold spots.

-

Use helium as the carrier gas with a constant flow rate of ~1 mL/min.

-

-

GC Oven Program: Program the oven temperature to ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) at a rate of 10-20°C/min. This temperature gradient ensures separation of components with different boiling points.

-

Injection: Inject 1 µL of the prepared sample solution into the GC inlet. A split injection (e.g., 50:1 split ratio) is often used to prevent column overloading.

-

Mass Spectrometer Parameters:

-

Set the ion source to Electron Ionization (EI) at 70 eV.

-

Set the ion source temperature to ~230°C.

-

Scan a mass range from m/z 40 to 400 to ensure capture of all relevant low-mass fragments and the molecular ion.

-

-

Data Acquisition & Analysis:

-

Initiate the GC-MS run. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each point in time.

-

Identify the GC peak corresponding to the target compound.

-

Extract and analyze the mass spectrum for that peak.

-

Identify the molecular ion peak and compare the observed fragmentation pattern with the anticipated pathways detailed in the table above.

-

Caption: Key fragmentation pathways for the target compound in EI-MS.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic use of IR spectroscopy and mass spectrometry. IR analysis provides definitive confirmation of the essential functional groups—most notably the aromatic nitro group—while high-resolution mass spectrometry confirms the molecular weight and provides a detailed fragmentation map that corroborates the connectivity of the pyrrole and nitrophenyl moieties. The protocols and interpretive frameworks presented herein constitute a robust, self-validating system for the comprehensive characterization of this and structurally related compounds, providing the analytical confidence required for advanced research and development applications.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. [Link]

-

National Institute of Standards and Technology. 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]

-

MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. [Link]

-

ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. [Link]

-

PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

-

Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-